molecular formula C19H17FN4O4S2 B2800298 N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 392298-72-5

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2800298
CAS No.: 392298-72-5
M. Wt: 448.49
InChI Key: UDSPDGZPGMKPBX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and a thioether. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, thiadiazole, and thioether groups would likely influence its three-dimensional shape .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be involved in hydrolysis or condensation reactions, while the thiadiazole ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could enhance its lipophilicity, potentially influencing its solubility and distribution in biological systems .

Scientific Research Applications

Anticancer Properties

The compound has been explored for its potential in anticancer applications. A study demonstrated the synthesis of related 1,3,4-thiadiazole derivatives with significant anticancer activities. These compounds showed promise in inhibiting tumor cell proliferation, especially in cancers of the nervous system and peripheral cancers like colon adenocarcinoma and lung carcinoma (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Photodynamic Therapy Applications

In the realm of photodynamic therapy, especially for cancer treatment, derivatives of 1,3,4-thiadiazole have shown remarkable potential. A study described the synthesis and characterization of new zinc phthalocyanine derivatives substituted with 1,3,4-thiadiazole groups. These compounds exhibited useful properties like high singlet oxygen quantum yield, making them suitable for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Properties

Several studies have highlighted the antibacterial potential of compounds containing the 1,3,4-thiadiazole moiety. For instance, the synthesis of fluorine-containing thiadiazolotriazinones demonstrated promising antibacterial activities at certain concentrations (Holla, Bhat, & Shetty, 2003). Additionally, derivatives of 1,3,4-thiadiazole have been designed for antimicrobial applications, showing effectiveness against both bacterial and fungal infections (Ameen & Qasir, 2017).

Neuroprotective Activities

Compounds with 1,3,4-thiadiazole structures have also been investigated for their neuroprotective activities. A specific study on 2-amino-1,3,4-thiadiazole-based compound showed not only anticancer activity but also a significant trophic effect in neuronal cell culture, suggesting its potential in neuroprotection (Rzeski et al., 2007).

Fluorescence and Spectroscopic Applications

1,3,4-Thiadiazole derivatives demonstrate unique fluorescence properties, which can be utilized in spectroscopy and as fluorescence probes. A study investigating the fluorescence effects in selected 1,3,4-thiadiazole derivatives found these compounds could exhibit dual fluorescence, making them potential candidates for biological and molecular medicine applications (Budziak et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given its structural features, it could potentially interact with a variety of biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4S2/c1-27-12-7-11(8-13(9-12)28-2)17(26)22-18-23-24-19(30-18)29-10-16(25)21-15-6-4-3-5-14(15)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSPDGZPGMKPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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